molecular formula C9H11NO B133567 (S)-1-(3-Pyridinyl)-3-butene-1-ol CAS No. 144635-03-0

(S)-1-(3-Pyridinyl)-3-butene-1-ol

Cat. No. B133567
M. Wt: 149.19 g/mol
InChI Key: NRXCONFJQGCIBF-VIFPVBQESA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the butene chain, and the hydroxyl group. The pyridine ring is aromatic and planar, which could contribute to the stability of the molecule. The double bond in the butene chain introduces an element of unsaturation, and the hydroxyl group could participate in hydrogen bonding .


Chemical Reactions Analysis

This compound could undergo various chemical reactions. The pyridine ring could participate in electrophilic aromatic substitution reactions, although these reactions are less common with pyridine due to the electron-withdrawing effect of the nitrogen atom. The double bond in the butene chain could undergo addition reactions, and the hydroxyl group could be involved in substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the pyridine ring could contribute to its aromaticity and stability. The butene chain could affect its hydrophobicity, and the hydroxyl group could contribute to its polarity and ability to form hydrogen bonds .

Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential biological activity. It could also be interesting to investigate its physical and chemical properties in more detail .

properties

IUPAC Name

(1S)-1-pyridin-3-ylbut-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-4-9(11)8-5-3-6-10-7-8/h2-3,5-7,9,11H,1,4H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXCONFJQGCIBF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CN=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H](C1=CN=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3-Pyridinyl)-3-butene-1-ol

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